2'-Deoxyadenosine-13C10

LC-MS/MS Isotope Dilution Quantitative Analysis

2'-Deoxyadenosine-13C10 is a uniformly 13C-labeled nucleoside internal standard critical for eliminating matrix effects in LC-MS/MS quantification. Generic or deuterated analogs introduce ion suppression and H/D exchange errors, compromising low-abundance dNTP or DNA adduct analysis. - Uniform +10 Da mass shift resolves the IS signal completely from the natural isotopic envelope. - >98 atom% 13C isotopic purity ensures minimal unlabeled interference for sub-femtomolar sensitivity. - Non-exchangeable 13C label guarantees long-term method reproducibility, unlike deuterated alternatives. Supplied with full analytical documentation for immediate method integration.

Molecular Formula C10H13N5O3
Molecular Weight 261.17 g/mol
Cat. No. B15136241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxyadenosine-13C10
Molecular FormulaC10H13N5O3
Molecular Weight261.17 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O
InChIInChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13)/t5-,6-,7-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1
InChIKeyOLXZPDWKRNYJJZ-SBKASPJOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-Deoxyadenosine-13C10: 13C10-Labeled Internal Standard


2'-Deoxyadenosine-13C10 is a stable isotope-labeled nucleoside derivative wherein all ten carbon atoms of the 2'-deoxyadenosine molecule are uniformly replaced with the non-radioactive carbon-13 (13C) isotope. This compound serves as a critical internal standard (IS) or tracer in analytical workflows, primarily liquid chromatography-mass spectrometry (LC-MS), to enable precise quantification and metabolic flux analysis of endogenous deoxyadenosine pools [1]. The uniform 13C10 labeling provides a substantial and predictable mass shift (+10 Da) from the unlabeled analyte, which is essential for resolving the IS signal from the naturally occurring isotopologue in complex biological matrices . It is classified as a purine nucleoside and is supplied with high isotopic purity (≥98 atom %) to minimize interference from unlabeled species [2].

Limitations of Generic Substitutes for 2'-Deoxyadenosine-13C10


In quantitative LC-MS/MS, substituting 2'-Deoxyadenosine-13C10 with a generic internal standard (e.g., a structural analog, a different isotopologue like -15N5, or a deuterium-labeled version) can severely compromise data accuracy and precision due to differential matrix effects, ion suppression, and retention time shifts. Unlike unlabeled or partially labeled analogs, the uniform 13C10 labeling ensures a consistent and predictable mass shift (+10 Da), placing the internal standard signal well outside the natural isotopic envelope of the analyte, which is critical for accurate deconvolution and quantification at low concentrations . Furthermore, class-level evidence demonstrates that 13C-labeled internal standards provide superior chemical stability and are non-exchangeable compared to deuterium (2H)-labeled analogs, thereby eliminating the risk of hydrogen-deuterium exchange that can lead to quantification errors during sample preparation and analysis [1]. The quantitative evidence below substantiates why 2'-Deoxyadenosine-13C10 is the preferred choice for high-fidelity analytical workflows.

2'-Deoxyadenosine-13C10: Analytical Performance Comparison


Mass Shift Advantage for Accurate Quantification

2'-Deoxyadenosine-13C10 provides a mass shift of +10 Da from the unlabeled analyte (monoisotopic mass 251.24 Da). This is a substantially larger shift than that provided by the commonly used alternative internal standard, 2'-deoxyadenosine-15N5, which offers a +5 Da shift. The +10 Da shift effectively separates the internal standard signal from the natural M+1 and M+2 isotopic peaks of the unlabeled analyte, which is crucial for accurate quantification in complex biological matrices and reduces the risk of ion suppression overlap .

LC-MS/MS Isotope Dilution Quantitative Analysis

High Isotopic Purity for Accurate Spike-In Recovery

Commercially available 2'-Deoxyadenosine-13C10 is supplied with a certified isotopic purity of ≥98 atom %. This high level of purity is essential for accurate spike-in experiments. In contrast, some alternative labeled nucleosides, particularly those with complex multi-isotope labels, may be supplied with lower isotopic purity (e.g., 96-98% for certain 15N-labeled compounds), which introduces a significant and variable background of unlabeled analyte that can bias quantification, especially when measuring low endogenous metabolite concentrations [1].

Isotope Dilution Mass Spectrometry Quality Control Assay Validation

Superior Stability Over Deuterium-Labeled IS

In LC-MS bioanalysis, 13C-labeled internal standards like 2'-Deoxyadenosine-13C10 are documented to provide superior chemical stability compared to deuterium (2H)-labeled analogs. Deuterium labels are prone to hydrogen-deuterium exchange during sample preparation or chromatography, a phenomenon that can alter the effective concentration of the internal standard and lead to significant quantitative inaccuracies. 13C labels are non-exchangeable, ensuring consistent retention time and ionization efficiency, which results in more robust and reproducible analytical methods [1].

LC-MS Method Development Bioanalysis Isotope Exchange

Enhanced Sensitivity in dNTP Isotope Dilution

A study utilizing 13C15N-stable isotope labeled analogs as internal standards for the quantification of deoxyribonucleotides (dNTPs) by LC-HRMS demonstrated a significant improvement in analytical figures of merit. By employing this isotope dilution approach, the method achieved the necessary sensitivity and specificity for analyzing dNTPs in cellular metabolism studies, enabling the quantification of basal dNTP levels in the femtomolar range during G1/G0 phase [1]. While the study used a 13C15N-labeled analog, it provides direct evidence of the performance benefits conferred by 13C-based internal standards in this specific analyte class.

Metabolomics Isotope Dilution Deoxyribonucleotide Quantification

ADA-SCID Newborn Screening Tracer Application

2'-Deoxyadenosine-13C10 (as its 13C10,15N5 variant) has been successfully employed as an internal standard in a validated tandem mass spectrometry (MS/MS) method for quantifying deoxyadenosine (dAdo) in dried blood spots (DBS) to screen newborns for adenosine deaminase severe combined immunodeficiency (ADA-SCID). The assay established a 95th percentile reference interval for dAdo in DBS of 0.1-0.4 µmol/L, providing a critical quantitative benchmark for identifying affected infants [1].

Newborn Screening ADA-SCID Clinical Mass Spectrometry

2'-Deoxyadenosine-13C10: Key Application Scenarios


Cellular Deoxyadenosine Quantification in Metabolism Studies

For researchers quantifying deoxyadenosine pools in cellular metabolism, 2'-Deoxyadenosine-13C10 is the preferred internal standard. The +10 Da mass shift and high isotopic purity (≥98 atom%) enable accurate spike-in recovery and minimize background interference, which is essential for quantifying low femtomolar-range dNTP levels in different cell cycle phases as demonstrated in LC-HRMS studies [1]. This ensures the fidelity of data used to model nucleotide biosynthesis and DNA replication kinetics .

Clinical Assay Validation for Purine Metabolism Disorders

Clinical laboratories developing or validating quantitative LC-MS/MS assays for disorders of purine metabolism, such as ADA-SCID, should prioritize 2'-Deoxyadenosine-13C10 as an internal standard. Its proven application in establishing robust reference intervals (0.1-0.4 µmol/L for dAdo in DBS) for newborn screening provides a peer-reviewed benchmark for method development [2]. The superior chemical stability of the 13C label compared to deuterated alternatives ensures long-term method reproducibility, a critical requirement for regulatory compliance.

DNA Adduct Quantification in Toxicology

In toxicology and environmental health research focused on quantifying low-abundance DNA adducts (e.g., those derived from tobacco-specific nitrosamines like NNN), the use of 2'-Deoxyadenosine-13C10 as a tracer is critical. Its uniform labeling eliminates positional ambiguity in metabolic network mapping and provides a predictable +10 Da mass shift for LC-MS/MS detection . This facilitates the identification and quantification of previously undetectable adducts, enabling more sensitive and precise assessment of genotoxic risk .

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